An In-depth Technical Guide to 3,5-Dichlorobenzohydrazide: Core Chemical Properties and Biological Significance
An In-depth Technical Guide to 3,5-Dichlorobenzohydrazide: Core Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential biological significance of 3,5-Dichlorobenzohydrazide. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.
Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,5-dichlorobenzohydrazide | [1] |
| CAS Number | 62899-78-9 | [1] |
| Molecular Formula | C₇H₆Cl₂N₂O | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | White solid / powder | [1] |
| Melting Point | 128-129 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | [2][3][4][5][6] |
Synthesis and Purification
The primary synthetic route to 3,5-Dichlorobenzohydrazide involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate. The resulting crude product can then be purified by recrystallization.
Experimental Protocol: Synthesis of 3,5-Dichlorobenzohydrazide
This protocol is a standard procedure for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.[7][8]
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (optional, for pH adjustment)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzoyl chloride in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrazine hydrate to the cooled solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux for a shorter period to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
If necessary, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Collect the precipitated 3,5-Dichlorobenzohydrazide by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum.
Experimental Protocol: Purification by Recrystallization
This is a general protocol for the purification of solid organic compounds.[1][9][10][11][12][13]
Materials:
-
Crude 3,5-Dichlorobenzohydrazide
-
Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Transfer the crude 3,5-Dichlorobenzohydrazide to an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization (Predicted)
While specific spectra for 3,5-Dichlorobenzohydrazide are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region would likely display a pattern consistent with a 1,3,5-trisubstituted benzene ring. The NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.[2][14][15][16][17][18]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two equivalent chlorine-substituted aromatic carbons, the two equivalent unsubstituted aromatic carbons, and the aromatic carbon attached to the carbonyl group.[19][20][21][22][23]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching in the aromatic region.[24][25][26][27]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (205.04 g/mol ). The fragmentation pattern is expected to show characteristic losses of the hydrazide group and chlorine atoms.[28][29][30][31]
Potential Biological Activity and Signaling Pathway
Hydrazide derivatives are a well-known class of compounds with a broad range of biological activities.[32] Recent studies have highlighted that derivatives of 3,5-dichlorobenzyl alcohol act as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[32] This suggests a potential mechanism of action for 3,5-Dichlorobenzohydrazide and its derivatives.
Proposed Signaling Pathway: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, plays a crucial role in cellular respiration. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which can ultimately induce cell death.[12][16][19][33][34][35][36][37][38]
Experimental Workflow: SDH Inhibition Assay
A common method to assess the inhibitory activity of a compound against SDH is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).[34]
Logical Workflow for Synthesis and Purification
The overall process from starting materials to a pure, characterized compound follows a logical sequence of steps common in synthetic organic chemistry.[2][9][10][11][14][15][32][33]
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